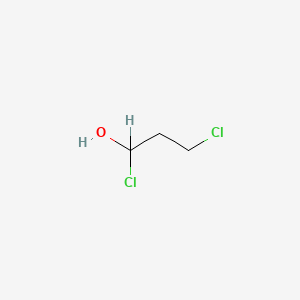

1,3-Dichloro-1-propanol

Description

Significance in Organic Chemistry and Industrial Intermediates

1,3-Dichloro-2-propanol (B29581) holds a pivotal position as a high-production-volume industrial chemical. ca.gov Its primary significance lies in its role as a key intermediate in the synthesis of several commercially important chemicals. ca.govoup.com Most notably, it is used in large quantities for the production of epichlorohydrin (B41342), a vital component in the manufacturing of epoxy resins, plastics, adhesives, and elastomers. ca.govnih.gov

Beyond epichlorohydrin, 1,3-DCP serves as a precursor for other valuable compounds. Through dehydration with phosphoryl chloride, it is converted into 1,3-dichloropropene (B49464), a soil fumigant. oup.comnih.gov Furthermore, chlorination of 1,3-DCP yields 1,2,3-trichloropropane (B165214), another industrial chemical intermediate. ca.govnih.gov The hydrolysis of dichlorohydrins, including 1,3-DCP, has also been a historical route for the production of synthetic glycerol (B35011). nih.gov

The compound's utility extends to its use as a solvent for hard resins and nitrocellulose. nih.govchemicalbook.com It has also found applications in the manufacturing of photographic and Zapon lacquers, as a cement for celluloid, and as a binder for watercolors. nih.govindustrialchemicals.gov.au Additionally, it can be used as a reactant to synthesize hydroxyl-N-tosylcyclams and (R)-Epichlorohydrin using biocatalysts. sigmaaldrich.com

Research Trajectories and Contemporary Challenges

Current research into 1,3-dichloro-2-propanol is multifaceted, addressing both its synthesis and its environmental and health implications. A significant research trajectory focuses on developing more environmentally friendly and efficient synthesis methods. Traditional production involves the chlorination of propylene (B89431), a process dependent on petroleum products that generates substantial byproducts and wastewater. acs.org To mitigate this, researchers are actively exploring direct preparation methods from glycerol, a byproduct of biodiesel production. acs.orgacs.orgccsenet.org These efforts aim to create a more sustainable and less resource-intensive manufacturing process. Kinetic studies, such as those investigating the use of acetic acid as a catalyst, are crucial for optimizing these alternative synthesis routes. acs.orgacs.org

A major contemporary challenge in 1,3-DCP research is its analytical detection and quantification, particularly at trace levels. nih.goviarc.fr Its volatility can lead to analyte loss during the concentration of solvent extracts, complicating analysis. nih.goviarc.fr Furthermore, common derivatization techniques used for similar compounds, like 3-monochloro-1,2-propanediol (3-MCPD), are not applicable to 1,3-DCP, necessitating the development of specific and sensitive analytical methods such as automated headspace sampling with gas chromatography-mass spectrometry (HS-GC-MS). nih.goviarc.fr

The compound's formation as a heat-induced contaminant in food products, especially in soy sauce and soy-based items, presents another significant challenge. nih.gov This has prompted research into its metabolism and potential health risks. acs.orgnih.gov Understanding the biotransformation of 1,3-DCP to reactive metabolites like epichlorohydrin is a key area of investigation. acs.orgnih.gov

Scope and Research Objectives for Scholarly Investigation

A thorough scholarly investigation into 1,3-dichloro-2-propanol would encompass a broad range of objectives aimed at a comprehensive understanding of its chemical, industrial, and biological facets. Key research objectives would include:

Optimization of Synthesis Processes: A primary goal would be to further develop and refine sustainable synthesis routes from renewable feedstocks like glycerol. This includes catalyst screening, kinetic modeling, and reactor design to maximize yield and minimize byproducts. acs.orgccsenet.orgresearchgate.net

Advancement of Analytical Techniques: Research should focus on creating more robust, rapid, and sensitive analytical methods for the detection and quantification of 1,3-DCP in various matrices, including industrial products, environmental samples, and food. nih.goviarc.fr

Elucidation of Metabolic Pathways: A deeper understanding of the in vivo metabolism of 1,3-DCP is crucial. industrialchemicals.gov.auacs.orgnih.gov This includes identifying all metabolites, understanding the enzymatic processes involved (such as the role of cytochrome P450 enzymes), and determining the kinetics of these transformations. industrialchemicals.gov.auacs.orgnih.gov

Investigation of Biological Interactions: Further research is needed to explore the molecular mechanisms of 1,3-DCP's biological activity. solubilityofthings.com Given its chirality, studies comparing the biological effects of its different enantiomers would be of particular interest. solubilityofthings.com

By focusing on these objectives, the scientific community can continue to harness the industrial benefits of 1,3-dichloro-2-propanol while mitigating its potential risks to human health and the environment.

Chemical and Physical Properties of 1,3-Dichloro-2-propanol

| Property | Value |

| Molecular Formula | C3H6Cl2O |

| Molar Mass | 128.99 g/mol |

| Appearance | Colorless to yellow, slightly viscous liquid |

| Odor | Ethereal, sweet, pungent |

| Melting Point | -4 °C |

| Boiling Point | 174.3 °C |

| Density | 1.363 g/mL at 20 °C |

| Solubility in Water | Soluble |

| Flash Point | 86 °C (closed cup) |

Data sourced from multiple references. ontosight.aichemicalbook.comsigmaaldrich.comwikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

6912-02-3 |

|---|---|

Molecular Formula |

C3H6Cl2O |

Molecular Weight |

128.98 g/mol |

IUPAC Name |

1,3-dichloropropan-1-ol |

InChI |

InChI=1S/C3H6Cl2O/c4-2-1-3(5)6/h3,6H,1-2H2 |

InChI Key |

IFDLXKQSUOWIBO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Production

Industrial Synthesis Pathways

Traditional industrial synthesis of dichloropropanols, including 1,3-dichloro-2-propanol (B29581), has relied on propylene-based chemistry. These methods are well-established but are increasingly scrutinized due to their reliance on fossil fuels and the generation of chlorinated byproducts.

One method for producing 1,3-dichloro-2-propanol involves the hydrochlorination of epichlorohydrin (B41342). This process can be conducted continuously by reacting epichlorohydrin with hydrochloric acid. nih.gov The reaction is a key step in certain industrial processes where epichlorohydrin is a readily available starting material. Occupational exposure to 1,3-dichloro-2-propanol can occur through the hydrolysis of epichlorohydrin, a major raw material in various industries. nih.gov

A prevalent industrial method for producing glycerol (B35011) dichlorohydrins is the hypochlorination of allyl chloride. nih.gov This reaction yields a mixture of 2,3-dichloro-1-propanol (B139626) and 1,3-dichloro-2-propanol. nih.goveurochemengineering.comgoogle.com The typical isomer ratio is approximately 7:3 in favor of the 2,3-isomer. nih.gov The process starts with the high-temperature chlorination of propene to produce allyl chloride, which is then reacted with hypochlorous acid to form the dichlorohydrin isomers. eurochemengineering.com This method, while effective, is known to produce significant amounts of wastewater contaminated with chlorinated byproducts. rsc.org

The reaction of hypochlorous acid with allyl chloride is the core of this pathway, leading to the two primary dichloropropanol (B8674427) isomers. google.com However, side reactions can occur, resulting in the formation of 1,2,3-trichloropropane (B165214) and other impurities. google.com

The hydrochlorination of glycerol, regardless of the specific pathway, results in the formation of a mixture of dichlorohydrin isomers. The primary products are 1,3-dichloro-2-propanol (α,γ-dichlorohydrin) and 2,3-dichloro-1-propanol (α,β-dichlorohydrin). mdpi.com The 1,3-isomer is often the preferred product due to its role as a precursor to epichlorohydrin, a vital component in the production of epoxy resins. rsc.org

The reaction between glycerol and hydrogen chloride, typically catalyzed by a carboxylic acid, yields these isomers along with water as a byproduct. rsc.orggoogle.com The ratio of the isomers can be influenced by reaction conditions and the catalyst used. For instance, in some processes, the formation ratio of 1,3-DCP to 1,2-DCP (an alternative name for 2,3-dichloro-1-propanol) can be as high as 10:1. researchgate.net

Table 1: Isomer Distribution in Dichloropropanol Synthesis

| Synthesis Route | Predominant Isomer | Typical Isomer Ratio (1,3-DCP : 2,3-DCP) | Reference |

|---|---|---|---|

| Allyl Chloride Hypochlorination | 2,3-dichloro-1-propanol | 3:7 | nih.gov |

| Glycerol Hydrochlorination (acetic acid catalyst) | 1,3-dichloro-2-propanol | ~10:1 | researchgate.net |

Alternative and Sustainable Synthesis Routes

The increasing availability of crude glycerol from biodiesel production has driven research into glycerol-based processes for producing dichloropropanols. These methods are considered more sustainable as they utilize a renewable feedstock.

A significant alternative to propylene-based routes is the direct hydrochlorination of glycerol. rsc.org This process involves reacting glycerol with hydrogen chloride, often in the presence of a catalyst, to produce a mixture of dichlorohydrins. mdpi.com The use of gaseous hydrogen chloride is preferred as it avoids introducing water, which can negatively impact the reaction equilibrium. rsc.org

The process can be carried out in a solvent-free system, with continuous removal of the water formed during the reaction to improve efficiency. google.com This method can utilize both pure and raw glycerol, making it a viable option for valorizing the crude glycerol byproduct from biodiesel manufacturing. rsc.org The reaction typically proceeds in two steps: the initial formation of monochlorohydrins, followed by a second chlorination to yield dichloropropanols. researchgate.net

Experimental studies have explored various reaction conditions, with temperatures ranging from 80 to 120°C and different molar ratios of glycerol to HCl. researchgate.netupm.edu.my The optimal conditions for producing 1,3-dichloropropanol have been identified as a temperature of 110°C, a glycerol to HCl molar ratio of 1:24, and a reaction time of 3 hours with malonic acid as the catalyst. researchgate.netupm.edu.my

Carboxylic acids are effective catalysts for the hydrochlorination of glycerol. mdpi.comresearchgate.net Acetic acid was one of the first catalysts used for this reaction. rsc.org While effective, its high volatility can pose challenges for catalyst recycling on an industrial scale. rug.nl

A variety of carboxylic acids have been investigated as catalysts, including adipic, propionic, malonic, levulinic, citric, and succinic acids. researchgate.net The choice of catalyst can influence both the reaction rate and the selectivity towards the desired 1,3-dichloro-2-propanol isomer. researchgate.net For instance, malonic acid has been shown to be a particularly effective catalyst. researchgate.netupm.edu.my Acyl chlorides have also been explored as highly active catalysts for this transformation. researchgate.net

The reaction mechanism with a carboxylic acid catalyst involves the formation of an ester intermediate, followed by nucleophilic substitution by the chloride ion. rug.nl To overcome the volatility issue of catalysts like acetic acid, carboxylic acids with at least six carbon atoms are preferred as they have higher boiling points than the dichlorohydrin products, facilitating easier separation and recycling. rug.nl

Table 2: Investigated Catalysts for Glycerol Hydrochlorination

| Catalyst Type | Examples | Key Findings | Reference |

|---|---|---|---|

| Homogeneous Carboxylic Acids | Acetic acid, Malonic acid, Adipic acid, Hexanoic acid | Effective in promoting the reaction; selectivity can be influenced by the specific acid used. Volatility can be a concern for lighter acids. | rsc.orgresearchgate.netresearchgate.netrug.nl |

| Acyl Chlorides | Acetyl chloride, Adipoyl dichloride | Showed higher activity and sometimes better selectivity compared to corresponding carboxylic acids. | researchgate.net |

| Heterogeneous Catalysts | Carboxyl functionalized SBA-15 | Demonstrates good activity and selectivity, with the benefit of easier catalyst recovery and regeneration. | researchgate.net |

Optimization of Reaction Parameters in Glycerol-Derived Production

The efficient conversion of glycerol to 1,3-dichloro-2-propanol is highly dependent on the careful optimization of reaction parameters. Key factors that influence the reaction's yield and selectivity include temperature, reactant molar ratios, catalyst selection, and reaction duration.

Research into the hydrochlorination of glycerol with aqueous hydrogen chloride has identified optimal conditions to maximize the production of 1,3-dichloro-2-propanol. researchgate.net Experimental studies have explored temperatures ranging from 80 to 120°C and glycerol to HCl molar ratios from 1:16 to 1:32. researchgate.net One study determined the optimal conditions to be a temperature of 110°C, a glycerol to HCl molar ratio of 1:24, and a reaction time of 3 hours when using malonic acid as a catalyst. researchgate.net

The choice of catalyst is crucial for directing the reaction towards the desired product. Carboxylic acids are commonly used as catalysts in this process. researchgate.netresearchgate.net A comparative study of various carboxylic acids demonstrated their varying effectiveness. While catalysts like acetic acid, lactic acid, and propionic acid were tested, malonic acid showed superior performance in terms of selectivity towards 1,3-dichloro-2-propanol. researchgate.net

Below is a table summarizing the product distribution with different carboxylic acid catalysts under specific experimental conditions.

Table 1: Effect of Different Carboxylic Acid Catalysts on Product Distribution

| Catalyst | Glycerol Conversion (%) | 1,3-DCP Selectivity (%) |

|---|---|---|

| Acetic Acid | 99.23 | 67.82 |

| Lactic Acid | 97.83 | 66.95 |

| Malonic Acid | 99.10 | 73.31 |

| Propionic Acid | 96.56 | 73.75 |

Data derived from experiments conducted at 90°C with a catalyst concentration of 8% by moles. researchgate.net

Further optimization studies have investigated the impact of HCl flow rate in semi-batch reactor systems. semanticscholar.org Simulations suggest that a lower HCl flow rate can enhance both the selectivity and yield of 1,3-dichloro-2-propanol. semanticscholar.org

Advanced Synthetic Process Analysis

A deeper understanding of the synthesis of 1,3-dichloro-2-propanol requires a thorough analysis of its reaction kinetics, mechanistic pathways, and the engineering principles governing its production on a larger scale.

Reaction Kinetics and Mechanistic Elucidation in Synthesis

The synthesis of 1,3-dichloro-2-propanol from glycerol and hydrochloric acid is a multi-step process. The reaction proceeds through the formation of monochloropropanol intermediates, primarily 3-chloro-1,2-propanediol (B139630) (α-MCP) and 2-chloro-1,3-propanediol (B29967) (β-MCP). acs.org Subsequently, a second chlorination step converts these intermediates into dichloropropanols, namely 1,3-dichloro-2-propanol (αγ-DCP) and 1,2-dichloro-3-propanol (αβ-DCP). acs.org

Kinetic studies have shown that the direct preparation of dichloropropanols from glycerol in the presence of an acetic acid catalyst follows an SN2 (bimolecular nucleophilic substitution) mechanism. scribd.comacs.orgacs.org A kinetic model based on this mechanism has been developed and shows good agreement with experimental data. acs.orgacs.org

Kinetic models are essential for process design and optimization, describing the time evolution of reactant and product concentrations. acs.org These models, developed from experiments conducted in batch reactors at temperatures between 363-393 K (90-120°C), provide the fundamental data needed for engineering design. scribd.comacs.org

Process Engineering and Reactor Design for Production

The transition from laboratory-scale synthesis to industrial production of 1,3-dichloro-2-propanol necessitates robust process engineering and reactor design. Various reactor configurations have been studied for the glycerol hydrochlorination process, including batch, semi-batch, and continuous reactors. researchgate.netsemanticscholar.orgscribd.com

Batch and Semi-Batch Reactors: Much of the kinetic data for this process has been generated using batch reactors. researchgate.netacs.org Semi-batch reactors are also a focus, where one reactant (like gaseous hydrochloric acid) is fed continuously to the reactor containing the other reactants. semanticscholar.org Process simulation tools like ASPEN PLUS have been used to design and simulate the performance of semi-batch reactors, with results compared against experimental data. ccsenet.orgresearchgate.netsemanticscholar.org This work is crucial for scaling up the process.

Continuous Reactors: For large-scale industrial production, continuous reactors are often preferred. The hydrochlorination of glycerol has been investigated in a continuous isothermal co-current bubble column reactor. researchgate.net This type of reactor involves complex fluid dynamics due to the high solubility of HCl in the reaction mixture, which must be carefully studied and managed for efficient operation. researchgate.net

The ultimate goal of this process engineering work is often the synthesis of epichlorohydrin, for which 1,3-dichloro-2-propanol is a key intermediate. semanticscholar.orgdoi.org Therefore, reaction models are developed to provide a basis for reactor design and process optimization, not only for the formation of 1,3-dichloro-2-propanol but also for its subsequent conversion. doi.org The design must also consider factors like the continuous removal of byproducts to improve selectivity and yield. google.com

Chemical Transformations and Derivatives

Conversion to Epichlorohydrin (B41342) and Related Epoxides

The most significant industrial application of 1,3-DCP is its conversion to epichlorohydrin, a key precursor in the production of epoxy resins, synthetic glycerin, and other specialty chemicals. nih.govresearchgate.net This transformation is achieved through a dehydrochlorination reaction, typically in the presence of a base.

The dehydrochlorination of 1,3-dichloro-2-propanol (B29581) to epichlorohydrin is a well-established industrial process. researchgate.netgoogle.com The reaction is typically carried out by treating 1,3-DCP with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂). google.comaidic.it

The reaction is often performed in a biphasic system or in the presence of an organic solvent to facilitate the separation of the product, epichlorohydrin, which is more volatile than the starting dichloropropanol (B8674427). researchgate.net This immediate removal of the product from the reaction mixture helps to prevent side reactions, such as the hydrolysis of epichlorohydrin to glycerol (B35011). researchgate.net

Studies have shown that the isomer of dichloropropanol significantly affects the reaction rate. 1,3-dichloro-2-propanol is known to be much more reactive than its isomer, 2,3-dichloro-1-propanol (B139626). researchgate.netresearchgate.net This difference in reactivity is crucial in industrial processes where mixtures of these isomers are often used.

Kinetic parameters for the dehydrochlorination of the less reactive isomer, 2,3-dichloro-1-propanol, have been determined in the temperature range of 50–80 °C. The reaction was found to be first order with respect to the hydroxyl ion concentration and second order with respect to the dichloropropanol concentration. researchgate.net The activation energy for this reaction was determined to be 150 (±10) kJ mol⁻¹ with a pre-exponential factor of 1.61 × 10²⁵. researchgate.net

| Dichloropropanol Isomer | Reaction Order (overall) | Activation Energy (Ea) | Pre-exponential Factor (A) | Relative Reactivity |

|---|---|---|---|---|

| 1,3-dichloro-2-propanol | Typically 2nd order (or pseudo-1st order with excess base) | Data not specifically found, but lower than 2,3-dichloro-1-propanol | Data not specifically found | High |

| 2,3-dichloro-1-propanol | 3rd order (1st in OH-, 2nd in DCP) | 150 (±10) kJ mol⁻¹ | 1.61 × 10²⁵ | Low |

The production of enantiomerically pure epoxides, particularly (R)- and (S)-epichlorohydrin, is of great interest for the synthesis of pharmaceuticals and other fine chemicals. acs.org While the direct asymmetric synthesis from 1,3-dichloro-1-propanol (B12798910) is not commonly described, several strategies involving enzymatic and microbial resolutions have been developed.

One approach is the hydrolytic kinetic resolution (HKR) of racemic terminal epoxides, including epichlorohydrin, using chiral catalysts. unipd.it This method separates the enantiomers by selectively hydrolyzing one to a diol, leaving the other unreacted and in high enantiomeric excess. unipd.it

More directly related to 1,3-DCP, microbial transformations have been shown to be effective. For instance, the bacterium Corynebacterium sp. strain N-1074 possesses two distinct pathways for the degradation of 1,3-DCP. nih.govethz.ch One pathway involves enzymes that catalyze a non-stereospecific dechlorination, resulting in a racemic mixture of products. nih.govethz.ch A second group of enzymes in the same organism, however, can convert both (R)- and (S)-enantiomers of 1,3-DCP into (R)-rich products. nih.govethz.ch

Furthermore, the enantioselective hydrolysis of racemic epichlorohydrin can be achieved using whole cells of microorganisms like Aspergillus niger, which contain epoxide hydrolases. ias.ac.in This enzymatic resolution can produce enantiopure (S)-epichlorohydrin. ias.ac.in By controlling the reaction conditions, such as the use of an organic solvent medium, high enantiomeric excess (>98%) of the desired epoxide can be obtained. ias.ac.in

Synthesis of Other Key Chemical Intermediates

Beyond its role as a precursor to epichlorohydrin, this compound can be transformed into other valuable chemical intermediates, including unsaturated compounds and more highly chlorinated alkanes.

1,3-Dichloropropene (B49464) is a significant soil fumigant used to control nematodes. nih.govwikipedia.org One of the synthetic routes to this compound is the dehydration of 1,3-dichloro-2-propanol. nih.gov This reaction involves the removal of a molecule of water from the 1,3-DCP molecule to create a carbon-carbon double bond. The dehydration is typically accomplished using a strong dehydrating agent, such as phosphoryl chloride (POCl₃). nih.gov

Pathways to Synthetic Glycerol

While the industrial synthesis of dichloropropanols from glycerol is a common and economically significant process, the reverse reaction—the hydrolysis of dichlorohydrins to produce synthetic glycerol—is also a recognized chemical pathway. nih.gov This transformation involves the nucleophilic substitution of the two chlorine atoms with hydroxyl groups.

The hydrolysis is typically achieved by treating this compound with an aqueous solution of a base, such as sodium hydroxide. In this reaction, the hydroxide ions act as nucleophiles, attacking the carbon atoms bonded to the chlorine atoms and displacing them to form the triol structure of glycerol. The process requires careful control of reaction conditions, such as temperature and pH, to optimize the yield of glycerol and minimize the formation of side products. This pathway represents a fundamental chemical conversion of a halogenated hydrocarbon back to its polyol precursor.

Integration in Advanced Organic Synthesis

This compound and its isomers serve as crucial building blocks in the synthesis of a wide array of commercially important chemicals. Their bifunctional nature, containing both hydroxyl and chloro groups, allows for a variety of chemical modifications, making them valuable precursors in several industrial sectors.

Building Block for Pharmaceutical Intermediates

1,3-Dichloro-2-propanol, an isomer of this compound, is utilized as an intermediate in the synthesis of pharmaceuticals. ca.gov Its most significant role in this context is as a precursor to epichlorohydrin, a highly reactive compound widely used in the production of active pharmaceutical ingredients (APIs). researchgate.net The conversion of dichloropropanol to epichlorohydrin provides a key reactive epoxide functional group that can be subsequently used to build more complex molecular architectures necessary for pharmacologically active compounds. This transformation underscores the role of dichloropropanols as foundational materials in the multistep syntheses characteristic of the pharmaceutical industry.

Precursor for Agrochemical Compound Formation

The utility of dichloropropanols extends to the agrochemical sector. Specifically, 1,3-dichloro-2-propanol can be converted into 1,3-dichloropropene, a compound used as a soil fumigant and nematicide. nih.govwikipedia.org This chemical transformation is achieved through a dehydration reaction, typically using an agent like phosphoryl chloride. nih.gov The resulting 1,3-dichloropropene is effective in controlling nematodes in agricultural settings, demonstrating a direct application of a dichloropropanol derivative in crop protection.

Contributions to Polymer and Resin Precursor Synthesis

One of the largest industrial applications of 1,3-dichloro-2-propanol is in the production of precursors for polymers and resins. It is a primary raw material for the synthesis of epichlorohydrin, an essential monomer for the manufacture of epoxy resins, as well as synthetic rubbers and other polymers. nih.govresearchgate.netatlantis-press.comatlantis-press.comgoogle.com

The synthesis involves a dehydrochlorination reaction, where dichloropropanol is treated with a strong base, such as sodium hydroxide or calcium hydroxide, to induce an intramolecular cyclization that forms the epoxide ring of epichlorohydrin. researchgate.netresearchgate.netgoogle.com The reaction is highly efficient and is a cornerstone of the global epoxy resin market. researchgate.net Epoxy resins are valued for their exceptional adhesion, chemical resistance, and mechanical properties, finding use in coatings, adhesives, electronics, and composite materials.

Table 1: Representative Reaction Conditions for Epichlorohydrin Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 1,3-Dichloropropanol (DCP) | researchgate.net |

| Reagent | Sodium Hydroxide (NaOH) Solution | researchgate.net |

| Temperature | 70 °C | researchgate.net |

| Reactant Molar Ratio (DCP:NaOH) | 1:5 | researchgate.net |

| Reaction Time | 10 minutes | researchgate.net |

| Selectivity to Epichlorohydrin | >97% | researchgate.net |

Novel Valorization Strategies, including CO2 Capture and Derivatives (e.g., Dimethyl Carbonate, Glycidol)

Recent research has focused on novel valorization strategies for glycerol-derived compounds like 1,3-dichloro-2-propanol, particularly in the context of carbon capture and utilization (CCU). An innovative, metal-free integrated process has been developed for the synthesis of dimethyl carbonate (DMC) and glycidol (B123203) from 1,3-dichloro-2-propanol and carbon dioxide.

This process involves two main steps:

CO2 Capture and Cyclization : 1,3-dichloro-2-propanol reacts with CO2 in the presence of an organic superbase, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction forms a 3-chloro-1,2-propylenecarbonate intermediate.

Transesterification : The resulting cyclic carbonate intermediate undergoes a base-catalyzed transesterification with methanol (B129727) to produce dimethyl carbonate (DMC) and glycidol.

This integrated approach is significant as it utilizes CO2 as a C1 feedstock, converting it into valuable chemicals. DMC is considered a green chemical and is used as a solvent and a reagent in polycarbonate synthesis, while glycidol is a versatile building block for various specialty chemicals. This pathway represents an important advancement in creating value-added products from both biomass-derived intermediates and captured CO2.

Table 2: Products from the Valorization of 1,3-Dichloro-2-propanol with CO2

| Starting Materials | Key Reagents | Primary Products | Significance |

|---|---|---|---|

| 1,3-Dichloro-2-propanol, Carbon Dioxide (CO2), Methanol | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dimethyl Carbonate (DMC), Glycidol | CO2 utilization, synthesis of green chemicals, metal-free process |

Biodegradation and Environmental Biotransformation Studies

Microbial Degradation Pathways

Microbial degradation of 1,3-DCP typically involves a series of enzymatic reactions that lead to the cleavage of carbon-chlorine bonds and the subsequent transformation of the carbon skeleton. These pathways can vary between different microbial species and are often initiated by a dehalogenation step.

The biotransformation of 1,3-dichloro-2-propanol (B29581) by bacteria has been a subject of considerable research. In Corynebacterium sp. strain N-1074, two distinct pathways for the degradation of 1,3-DCP have been identified. nih.govethz.ch These pathways are catalyzed by two groups of isoenzymes. nih.govethz.ch One group facilitates a non-stereospecific dechlorination and subsequent hydrolysis of 1,3-DCP, converting both (R)- and (S)-enantiomers into a racemic mixture. nih.gov The second group of enzymes also acts on both enantiomers but results in (R)-rich products. nih.govethz.ch

Another well-studied bacterium, Agrobacterium radiobacter strain AD1, is capable of utilizing 1,3-DCP as a sole carbon source. nih.govethz.ch The degradation pathway in this organism is non-enantioselective and shares similarities with that of the Corynebacterium strain. nih.govethz.ch In contrast, while Arthrobacter sp. strain AD2 can dechlorinate 1,3-DCP, it lacks epoxide hydrolase activity and therefore cannot use the compound as a sole carbon and energy source. nih.govethz.ch

The initial step in the aerobic degradation of 1,2,3-trichloropropane (B165214) (a related compound) is its dehalogenation to 2,3-dichloro-1-propanol (B139626), highlighting the importance of dehalogenating enzymes in the breakdown of chlorinated propanols. nih.gov The degradation of 1,3-DCP is often initiated by a haloalkane dehalogenase. nih.gov

| Bacterial Strain | Key Characteristics of Biotransformation | Reference |

|---|---|---|

| Corynebacterium sp. strain N-1074 | Possesses two degradation pathways involving two groups of isoenzymes. One pathway is non-stereospecific, while the other yields (R)-rich products. | nih.govethz.ch |

| Agrobacterium radiobacter strain AD1 | Can utilize 1,3-DCP as a sole carbon source via a non-enantioselective degradation pathway. | nih.govethz.ch |

| Arthrobacter sp. strain AD2 | Able to dechlorinate 1,3-DCP but cannot use it as a sole carbon source due to the absence of epoxide hydrolase activity. | nih.govethz.ch |

| Arthrobacter sp. strain PY1 | Isolated from a chemical plant soil sample, this strain can completely degrade 1,3-DCP. | jst.go.jp |

| Rhizobiaceae group strains | Three bacterial isolates from this group were found to be capable of degrading 1,3-DCP as single strains. | nih.gov |

Several individual microorganisms and microbial consortia capable of degrading 1,3-DCP have been isolated and identified from various environments, particularly from contaminated soils. Arthrobacter sp. strain PY1, for instance, was isolated from a soil sample from a chemical plant and demonstrated the ability to completely degrade 1,3-DCP. jst.go.jp Studies have also successfully enriched microbial consortia capable of degrading 1,3-DCP using it as the sole carbon source. nih.gov Both suspension batch and immobilized continuous enrichment methods have proven effective in developing such consortia. nih.gov

Interestingly, the degradation rates of 1,3-DCP were found to be higher in microbial consortia compared to single species, suggesting synergistic or mutualistic interactions between the different microbial populations. nih.govresearchgate.net For example, a consortium enriched by a batch method exhibited a degradation rate of 74 mg/L/day, whereas single strains from the Rhizobiaceae group isolated from the same enrichment had lower rates of up to 45 mg/L/day. nih.gov This enhanced degradation in consortia can be attributed to the complementary metabolic capabilities of the constituent microorganisms, where one species may utilize the metabolic byproducts of another. mdpi.com

The microbial degradation of 1,3-DCP proceeds through several key intermediate metabolites. A primary intermediate formed is epichlorohydrin (B41342), which is subsequently hydrolyzed to 3-monochloro-1,2-propanediol (3-MCPD). nih.gov In the transformation of 1,3-DCP by Corynebacterium sp. strain N-1074, epichlorohydrin is transiently formed before being converted to (R)-3-chloro-1,2-propanediol. nih.gov

Another identified metabolite is 1,3-dichloroacetone. nih.govsigmaaldrich.com This compound can be formed through the oxidation of 1,3-DCP, a reaction that may be catalyzed by alcohol dehydrogenase. nih.govinchem.org 1,3-dichloroacetone has been identified as a metabolite of 1,3-dichloropropanol by thin-layer chromatography. sigmaaldrich.com

Glycidol (B123203) is also a significant intermediate in the biodegradation pathway of 1,3-DCP. nih.govinchem.org The formation of glycidol can occur through the dehalogenation of haloalcohols by microbial enzymes. inchem.org The degradation of 1,3-DCP can ultimately lead to the formation of glycerin. nih.gov

| Intermediate Metabolite | Preceding Compound | Enzymatic Reaction (if known) | Reference |

|---|---|---|---|

| Epichlorohydrin | 1,3-Dichloro-2-propanol | Dechlorination by halohydrin hydrogen-halide-lyase | nih.govnih.gov |

| 3-Monochloro-1,2-propanediol (3-MCPD) | Epichlorohydrin | Hydrolysis by epoxide hydrolase | nih.gov |

| 1,3-Dichloroacetone | 1,3-Dichloro-2-propanol | Oxidation by alcohol dehydrogenase | nih.govsigmaaldrich.cominchem.org |

| Glycidol | Epichlorohydrin | Dehalogenation | nih.govinchem.org |

Enzymatic Mechanisms of Dehalogenation

The key to the microbial degradation of 1,3-DCP lies in the enzymatic cleavage of the carbon-chlorine bonds, a process known as dehalogenation. Two main types of enzymes are central to this process: halohydrin hydrogen-halide-lyases and epoxide hydrolases.

Halohydrin hydrogen-halide-lyases (H-lyases) catalyze the intramolecular nucleophilic displacement of a halogen by a vicinal hydroxyl group in halohydrins, leading to the formation of an epoxide. researchgate.net In the context of 1,3-DCP degradation, these enzymes convert 1,3-DCP into epichlorohydrin. nih.govasm.org

In Corynebacterium sp. strain N-1074, two H-lyases, designated as enzyme Ia and Ib, have been identified. nih.govasm.org Enzyme Ia is composed of four identical subunits, while enzyme Ib consists of two different polypeptides. nih.gov Both enzymes catalyze the transformation of various halohydrins into their corresponding epoxides. nih.gov H-lyase B (enzyme Ib) from this strain has been shown to transform prochiral 1,3-DCP into R-rich epichlorohydrin. asm.org The halohydrin dehalogenase from Agrobacterium radiobacter strain AD1, designated HheC, also exhibits high activity with 1,3-DCP. nih.gov

Following the formation of the epoxide intermediate, epichlorohydrin, epoxide hydrolases play a crucial role in the next step of the degradation pathway. nih.gov These enzymes catalyze the hydrolysis of the epoxide ring, adding a water molecule to form the corresponding diol. nih.gov In the degradation of 1,3-DCP, epoxide hydrolases convert epichlorohydrin to 3-monochloro-1,2-propanediol. nih.gov

Corynebacterium sp. strain N-1074 possesses two epoxide hydrolases, fractions IIa and IIb, which catalyze the transformation of epichlorohydrin into 3-MCPD. nih.gov While fraction IIa shows low enantioselectivity, fraction IIb exhibits considerable enantioselectivity, yielding R-rich 3-MCPD. nih.gov The presence of both halohydrin hydrogen-halide-lyase and epoxide hydrolase activities allows certain bacteria, like Agrobacterium radiobacter AD1, to utilize 1,3-DCP as a sole carbon and energy source. nih.gov Conversely, the absence of epoxide hydrolase activity in organisms like Arthrobacter sp. strain AD2 prevents them from completely mineralizing the compound, even though they can perform the initial dehalogenation step. nih.govethz.ch

Other Dehalogenase Systems (e.g., Oxidative Dehalogenation, Alcohol Dehydrogenases)

Beyond hydrolytic dehalogenases, other enzymatic systems contribute to the biodegradation of 1,3-dichloro-1-propanol (B12798910) and its isomers. Oxidative dehalogenation, often initiated by alcohol dehydrogenases (ADHs), represents an alternative pathway for the breakdown of these compounds.

In a notable example, a novel dehalogenating quinohemoprotein alcohol dehydrogenase, DppA, was identified in Pseudomonas putida strain MC4, a bacterium isolated from soil contaminated with chlorinated hydrocarbons. This enzyme is capable of utilizing 2,3-dichloro-1-propanol as a sole carbon and energy source nih.gov. The degradation process begins with the oxidation of the alcohol, which is coupled with dehalogenation nih.gov. The DppA enzyme, a 72-kDa monomeric protein, shows high similarity to other quinohemoprotein ADHs and exhibits a broad substrate range that includes various non-halogenated and halogenated alcohols. For 2,3-dichloro-1-propanol, DppA displayed a kcat of 17 s⁻¹ nih.gov. The proposed mechanism involves a two-step oxidation of 2,3-dichloro-1-propanol to 2,3-dichloro-1-propanal, which then undergoes elimination of HCl to form chloroacrolein nih.gov.

Furthermore, it has been suggested that alcohol dehydrogenase may be involved in the metabolism of 1,3-dichloro-2-propanol (1,3-DCP) by oxidizing it to dichloroacetone, a DNA-reactive metabolite nih.gov. This oxidative conversion is a recognized mechanism for the transformation of alcohols nih.gov.

The following table summarizes the properties of the DppA enzyme from Pseudomonas putida MC4.

| Enzyme Property | Value/Description |

| Enzyme Name | DppA |

| Source Organism | Pseudomonas putida strain MC4 |

| Enzyme Type | Quinohemoprotein alcohol dehydrogenase |

| Molecular Mass | 72 kDa (monomeric) |

| Substrate | 2,3-dichloro-1-propanol (and other haloalcohols) |

| Catalytic Rate (kcat) for 2,3-DCP | 17 s⁻¹ |

| Proposed Products | 2-chloroacrolein, 2-chloroacrylic acid |

Enantioselectivity in Microbial Biotransformation

The microbial biotransformation of prochiral 1,3-dichloro-2-propanol can exhibit a high degree of enantioselectivity, leading to the production of optically active compounds that are valuable as chiral building blocks in chemical synthesis.

A significant body of research has focused on Corynebacterium sp. strain N-1074, which transforms 1,3-dichloro-2-propanol (DCP) into (R)-3-chloro-1,2-propanediol ((R)-MCP) nih.gov. This transformation proceeds via an epichlorohydrin (ECH) intermediate. The cell extract of this bacterium contains two distinct sets of enzymes that catalyze the dechlorination of DCP to ECH and the subsequent hydrolysis of ECH to MCP nih.gov.

These enzyme fractions exhibit different enantioselectivities:

Fractions Ia and IIa: Show low enantioselectivity, resulting in racemic mixtures of the products nih.govnih.gov.

Fractions Ib and IIb: Display considerable enantioselectivity, yielding R-rich epichlorohydrin and (R)-3-chloro-1,2-propanediol, respectively nih.gov.

Enzyme Ib, a halohydrin hydrogen-halide-lyase, has a specific activity for DCP that is approximately 30-fold higher than that of enzyme Ia nih.gov. The properties of these dechlorinating enzymes from Corynebacterium sp. strain N-1074 are detailed in the table below.

| Enzyme Fraction | Enzyme Type | Molecular Mass | Subunit Structure | Enantioselectivity | Product |

| Ia | Halohydrin hydrogen-halide-lyase | ~108 kDa | Four identical subunits (~28 kDa each) | Low | Racemic Epichlorohydrin |

| Ib | Halohydrin hydrogen-halide-lyase | ~115 kDa | Two different polypeptides (~35 kDa and ~32 kDa) | High | (R)-rich Epichlorohydrin |

This enantioselective biotransformation is not limited to Corynebacterium. Other microorganisms have also been identified that can perform similar transformations, although the degree of enantioselectivity may vary. The ability of these microbial systems to distinguish between enantiomers or to selectively produce one enantiomer from a prochiral substrate is of significant interest for industrial biotechnology applications.

Environmental Fate and Persistence Studies

Biodegradation in Soil and Aquatic Environments

The environmental fate of this compound is influenced by both abiotic and biotic degradation processes. In soil and aquatic environments, biodegradation plays a crucial role in its attenuation.

In Soil: Studies on the related compound 1,3-dichloropropene (B49464) (1,3-D) provide insights into the behavior of dichlorinated propanols in soil. The degradation of 1,3-D in soil follows pseudo first-order kinetics, with half-lives reported to range from 1.8 to 61 days researchgate.net. The persistence can be influenced by soil type, with one report indicating a half-life of up to 69 days epa.gov. Biodegradation by Pseudomonas spp. is expected to occur, with a shorter half-life of 1 to 3 days nih.govnih.gov. The rate of degradation is also affected by temperature, with a reported half-life of 13.5 days at 20°C, which decreases to 2 days at 29°C and increases to 100 days at 2°C nih.govnih.gov. The primary degradation products of 1,3-dichloropropene in soil are 3-chloroallyl alcohol and, to a lesser extent, 3-chloroacrylic acid nih.govnih.gov.

The following table summarizes the degradation half-life of 1,3-dichloropropene in soil under different conditions.

| Condition | Half-life (days) |

| General Range | 1.8 - 61 |

| Temperature: 2°C | 100 |

| Temperature: 20°C | 13.5 |

| Temperature: 29°C | 2 |

| Biodegradation by Pseudomonas spp. | 1 - 3 |

In Aquatic Environments: In aquatic systems, 1,3-dichloro-2-propanol has been shown to be biodegradable. When incubated with a filtered effluent from a sanitary waste treatment plant, it exhibited a 5-day biological oxygen demand (BOD) of 1% of the theoretical value. Using an activated sludge inoculum, 1,3-dichloro-2-propanol reached 84% and 86% of its theoretical BOD over a 4-week period, indicating significant mineralization.

Occurrence and Degradation in Industrial Effluents

This compound and its isomers can be found in industrial effluents, primarily from industries that use or produce epichlorohydrin and related compounds. Single studies have reported the presence of 1,3-dichloro-2-propanol in pulp mill effluents and spent kraft paper bleaching liquors. It has also been detected in the leachate from a municipal waste landfill. Environmental exposure to 1,3-DCP is predominantly from wastes containing epichlorohydrin.

In a study of over 300 river water samples from 32 sites in Austria, 1,3-dichloro-2-propanol was analyzed, but the concentrations were found to be below the quantification limit of 1.0 μg/L.

Kinetic Aspects of Environmental Degradation

The kinetics of the environmental degradation of this compound and its isomers are influenced by various factors, including the environmental matrix and the specific degradation pathway.

In aqueous solutions, the photochemical oxidation of 1,3-dichloro-2-propanol has been studied. The degradation of the parent compound can be complete, with total organic carbon (TOC) removal reaching as high as 80% nih.gov. The reaction rate can be affected by the concentration of the oxidizing agent; for instance, higher concentrations of hydrogen peroxide have been found to slow down the reaction rate nih.gov. The degradation proceeds through the formation of intermediates such as 1,3-dichloro-2-propanone and chloroacetyl chloride nih.govnih.govresearchgate.net.

In soil, the degradation kinetics of the related compound 1,3-dichloropropene have been observed to vary, with half-lives ranging from 3 to 37 days, without a consistent correlation to the soil's organic matter content or pH. The rate of dissipation is temperature-dependent, changing by a factor of about 2 for every 10°C change in temperature.

Analytical Methodologies for 1,3 Dichloro 2 Propanol

Chromatographic Techniques

Chromatography, particularly gas chromatography, is the cornerstone for the analysis of volatile compounds like 1,3-DCP. It allows for the effective separation of the analyte from interfering matrix components before detection.

Gas chromatography is widely employed for the trace analysis of 1,3-DCP in diverse samples, including foodstuffs, water, and food contact materials. d-nb.infonih.govtandfonline.com The volatility of 1,3-DCP makes it well-suited for GC analysis. nih.gov Various sample preparation techniques are used to extract and concentrate the analyte prior to GC injection. These include liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297), solid-phase extraction (SPE), and automated headspace (HS) sampling. nih.govresearchgate.netnih.gov For instance, a method for analyzing river water involved extraction with ethyl acetate followed by filtration through sodium sulfate (B86663) before GC analysis. nih.gov Another approach for soy sauce samples used adsorption on silica (B1680970) gel followed by elution with ethyl acetate. nih.gov

The sensitivity of these methods allows for detection at very low levels. For example, limits of detection (LOD) and quantification (LOQ) for 1,3-DCP in water have been reported in the ng/mL and µg/L ranges. tandfonline.comresearchgate.net In various food matrices, LODs have been identified in the range of 1.06 to 3.15 ng/g. d-nb.info

Table 1: Performance of Various GC-based Methods for 1,3-DCP Analysis

| Matrix | Sample Preparation | Detection Method | LOD | LOQ | Recovery (%) |

|---|---|---|---|---|---|

| River Water | Ethyl Acetate Extraction | GC-MS | - | 0.1 µg/L | 105 ± 3 |

| Water | Dispersive liquid-liquid microextraction | GC-MS | 0.3-3.2 ng/mL | 4.8-34.5 ng/mL | 91-101 |

| Various Foods | Liquid-Liquid Extraction | GC-MS | 1.06-3.15 ng/g | - | - |

| Soy Sauce | Silica Gel Extraction & Derivatization | GC-MS | - | ~5 µg/kg | 77 |

FCM: Food Contact Materials

The trace analysis of 1,3-DCP is not without its difficulties. nih.gov A primary challenge is the compound's volatility, which can lead to analyte loss during the concentration of solvent extracts. nih.gov Furthermore, solvent extracts often contain numerous compounds that may co-elute with 1,3-DCP during gas chromatography. nih.gov This co-elution can interfere with accurate identification and quantification, particularly when using less specific detectors like an electron capture detector (ECD). nih.gov

Another significant challenge arises from derivatization. Many analytical methods for the related compound 3-monochloro-1,2-propanediol (3-MCPD) use derivatization with phenylboronic acid (PBA). nih.govagriculturejournals.cz However, this procedure is ineffective for 1,3-DCP because PBA reacts specifically with diols, and 1,3-DCP does not possess the required chemical structure. nih.govagriculturejournals.cz This necessitates the development of separate or modified analytical procedures when simultaneous analysis of both compounds is required. nih.gov

Mass Spectrometric Detection and Quantification

To overcome the specificity limitations of other detectors, mass spectrometry (MS) is frequently coupled with gas chromatography for the definitive analysis of 1,3-DCP.

The combination of gas chromatography with mass spectrometry (GC-MS) is the predominant technique for the sensitive and reliable determination of 1,3-DCP. d-nb.inforesearchgate.netnih.gov This hyphenated technique provides accurate identification based on the mass spectrum of the analyte and precise quantification. nih.gov GC-MS methods have been successfully developed and validated for a wide array of matrices, including river water, soy sauce, and various foodstuffs. d-nb.infonih.govnih.gov The high sensitivity of GC-MS allows for quantification at levels relevant to regulatory limits and risk assessment, with methods achieving limits of quantification down to 0.1 µg/L in water and approximately 5 µg/kg in soy sauce. nih.govnih.gov

To ensure high precision and accuracy in quantification, an internal standard is crucial. The most effective internal standards are isotopically labeled analogs of the analyte, as they share very similar chemical and physical properties. For 1,3-DCP analysis, the deuterium-labeled analog, 1,3-DCP-d5, is widely used. d-nb.inforesearchgate.netnih.gov The use of a deuterium-labeled internal standard provides precise quantification by correcting for potential analyte losses during sample preparation and for variations in injection volume. nih.gov This approach is a key component of robust and reliable analytical methods for 1,3-DCP.

For enhanced specificity, particularly in complex sample matrices, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. nih.gov Instead of scanning a full mass spectrum, SIM mode focuses the detector on a few specific mass-to-charge ratio (m/z) ions that are characteristic of the target analyte. d-nb.info This significantly improves the signal-to-noise ratio and reduces interference from co-eluting matrix components, thereby increasing the method's sensitivity and specificity. For 1,3-DCP, characteristic ions have been identified at m/z 79, 81, and 49, with m/z 79 typically used as the quantifier ion. d-nb.info The corresponding ions for the internal standard 1,3-DCP-d5 are m/z 82, 84, and 51, with m/z 82 used for quantification. d-nb.info The use of GC-MS in SIM mode is a powerful tool for the unambiguous determination of 1,3-DCP in challenging samples. nih.gov

Sample Preparation and Extraction Strategies

The accurate quantification of 1,3-dichloro-2-propanol (B29581) (1,3-DCP) in various matrices necessitates robust sample preparation and extraction techniques. The volatility of 1,3-DCP presents a challenge, particularly when concentrating solvent extracts, as analyte loss can occur. nih.gov Methodologies are chosen to effectively isolate the analyte from complex sample matrices while ensuring its stability and integrity prior to instrumental analysis.

Headspace Sampling Techniques (e.g., Automated HS-GC-MS, Solid-Phase Microextraction)

Headspace (HS) sampling is a favored technique for the analysis of volatile compounds like 1,3-DCP due to its speed, sensitivity, and minimal sample preparation requirements. nih.gov In this method, the sample is sealed in a vial and heated to allow volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into a gas chromatograph (GC) for analysis.

Automated headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS) provides accurate identification and precise quantification, often using a deuterium-labeled internal standard. nih.gov This approach requires very little sample handling and allows for a large batch of samples to be processed unattended. nih.gov An interlaboratory study on the determination of 1,3-DCP in soy sauce and related products utilized a headspace GC method where the test portion was mixed with an internal standard (d5-1,3-DCP) and ammonium (B1175870) sulfate in a sealed vial to facilitate the release of the analyte into the headspace. oup.com

Solid-phase microextraction (SPME) is another prominent headspace technique. It involves exposing a fused-silica fiber coated with a stationary phase to the headspace of the sample. The analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. For 1,3-DCP analysis in water, the best performance has been achieved using a divinylbenzene-carboxen-polydimethylsiloxane fiber. nih.gov The efficiency of HS-SPME can be optimized by adjusting parameters such as pH, salt concentration (e.g., sodium chloride), extraction time, and temperature. nih.govnih.gov

| Technique | Key Parameters/Reagents | Matrix | Source |

|---|---|---|---|

| Automated Headspace (HS) Sampling | Deuterium-labelled internal standard | General | nih.gov |

| Headspace Solid-Phase Microextraction (HS-SPME) | 85 µm polyacrylate-coated fiber; 0.36 g/mL Sodium Chloride; pH 6; Extraction at 50°C for 15 min | Aqueous Solutions / Soy Sauce | nih.gov |

| Headspace Solid-Phase Microextraction (HS-SPME) | Divinylbenzene-carboxen-polydimethylsiloxane fiber; 1.3 g NaCl; pH 4; Equilibrated for 30 min at 25°C | Water | nih.gov |

| Headspace GC-MS (Syringe or SPME) | d5-1,3-DCP internal standard; Ammonium sulfate | Soy Sauce and related products | oup.com |

Solvent Extraction Methodologies (e.g., Liquid-Liquid Extraction, Ethyl Acetate Extraction)

Solvent extraction remains a fundamental and widely used technique for isolating 1,3-DCP from various sample types. This approach relies on the partitioning of the analyte between the aqueous sample matrix and an immiscible organic solvent.

A common method involves liquid-liquid extraction (LLE) with ethyl acetate. For the analysis of 1,3-DCP in river water, a rapid method was developed where the compound is extracted from the water sample with ethyl acetate. researchgate.netnih.gov The resulting organic phase is then passed through sodium sulfate to remove any residual water before being analyzed by GC-MS. researchgate.netnih.gov

For more complex food matrices like soy sauce, a multi-step solvent extraction procedure has been employed. In one such method, the sample is first homogenized and mixed with a sodium chloride solution before being adsorbed onto silica gel. The 1,3-DCP is then extracted from the silica gel by eluting it with ethyl acetate from a chromatographic column. nih.gov Another approach mentioned involves steam distillation with co-distillation into a petroleum ether:ethyl acetate mixture. nih.gov However, a significant challenge with solvent extraction methods is the high volatility of 1,3-DCP, which can lead to analyte loss during solvent evaporation or concentration steps. nih.gov

| Methodology | Solvent(s) | Key Steps | Matrix | Source |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | Extraction from water; Filtration through sodium sulfate. | River Water | researchgate.netnih.gov |

| Solid-Phase Extraction on Silica Gel | Ethyl Acetate | Sample adsorbed on silica gel; Elution from column with solvent. | Soy Sauce | nih.gov |

| Steam Distillation-Extraction | Petroleum ether:ethyl acetate | Co-distillation with solvent extraction. | General | nih.gov |

Derivatization Approaches for Enhanced Detectability (e.g., Heptafluorobutyrate Derivatives)

Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic properties or is more easily detected. For GC analysis of 1,3-DCP, derivatization can enhance volatility and sensitivity. It is important to note that phenylboronic acid, a common derivatizing agent for the related compound 3-chloro-1,2-propanediol (B139630) (3-MCPD), is not suitable for 1,3-DCP because it only reacts with diols. nih.gov

A highly sensitive method for determining 1,3-DCP in soy sauce involves derivatization with heptafluorobutyric acid anhydride. nih.gov This reagent reacts with the hydroxyl group of 1,3-DCP to form a heptafluorobutyrate derivative, which is highly responsive to electron capture detection and provides excellent sensitivity for mass spectrometric detection. nih.gov

In conjunction with SPME, on-fiber derivatization can be performed. This technique combines extraction and derivatization into a single step. For 1,3-DCP, on-fiber derivatization has been successfully carried out using silylating agents. One study used bis(trimethylsilyl)trifluoroacetamide, which was applied to the fiber after extraction, leading to effective derivative yields. nih.gov Another method employed N-methyl-N-(trimethylsilyl)-trifluoroacetamide vapor for headspace on-fiber derivatization following the initial SPME step. nih.gov

Method Validation and Performance Characteristics

Validation of analytical methods is crucial to ensure that they are reliable, accurate, and fit for purpose. Key performance characteristics that are assessed include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.

Assessment of Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

For 1,3-DCP, various methods have demonstrated good linearity and low detection limits. A GC-MS method for soy sauce analysis showed a linear relationship over a concentration range of 10-1000 µg/kg. nih.gov An HS-SPME method combined with on-fiber derivatization also showed good linearity. nih.gov Detection and quantitation limits vary depending on the matrix and the specific methodology employed. For instance, a method for analyzing 1,3-DCP in water extracts of food contact materials reported an LOD of 0.4 µg/L and an LOQ of 1.2 µg/L. tandfonline.com A different HS-SPME method for water achieved an even lower LOD of 0.4 ng/mL and an LOQ of 1.4 ng/mL. nih.gov

| Method | Matrix | Linear Range | LOD | LOQ | Source |

|---|---|---|---|---|---|

| GC-MS with Solvent Extraction and Derivatization | Soy Sauce | 10-1000 µg/kg | - | ~5 µg/kg | nih.gov |

| HS-SPME with On-fiber Derivatization | Water | Not specified | 0.4 ng/mL | 1.4 ng/mL | nih.gov |

| LLE with GC-MS | River Water | 0-5.2 µg/L | - | 0.1 µg/L | nih.gov |

| GC-MS | Water extracts from food contact materials | Not specified | 0.4 µg/L | 1.2 µg/L | tandfonline.com |

| HS-SPME with Derivatization | Soy Sauce | r² ≥ 0.9972 | In the ng/mL range | nih.gov |

Precision and Accuracy Metrics (Repeatability, Reproducibility, Recovery)

Precision refers to the closeness of agreement between independent test results and is typically expressed as a standard deviation or relative standard deviation (RSD). It can be assessed under repeatability conditions (same lab, same operator, same equipment) or reproducibility conditions (different labs). Accuracy refers to the closeness of a measured value to the true value and is often evaluated through recovery studies, where a known amount of the analyte is spiked into a sample and the percentage recovered is calculated.

Methods for 1,3-DCP analysis have shown good precision and accuracy. A GC-MS method for river water demonstrated a repeatability coefficient of variation of 5.4%. nih.gov An HS-SPME method reported a relative standard deviation of 5.1% for repeatability. nih.gov An interlaboratory study using headspace GC-MS found that the relative standard deviation for repeatability (RSDr) ranged from 2.9% to 23.2%, while the relative standard deviation for reproducibility (RSDR) ranged from 20.9% to 35.3% across various concentration levels. oup.com

Recovery studies have yielded varied but generally acceptable results. The average recovery for 1,3-DCP from spiked river water was 105±3%. nih.gov For soy sauce samples spiked at 25 µg/kg, the recovery was 77%. nih.gov The interlaboratory study reported an average recovery of 108% for spiked blank samples. oup.com

| Method | Matrix | Precision (RSD) | Accuracy (% Recovery) | Source |

|---|---|---|---|---|

| LLE with GC-MS | Spiked Water | 5.4% (Repeatability) | 105 ± 3% | nih.gov |

| HS-SPME with On-fiber Derivatization | Water (spiked at 10 ng/mL) | 5.1% (Repeatability) | ~100% | nih.gov |

| GC-MS with Solvent Extraction and Derivatization | Soy Sauce (spiked at 25 µg/kg) | ~5% | 77% | nih.gov |

| Headspace GC-MS (Interlaboratory Study) | Soy Sauce and related products | 2.9-23.2% (Repeatability, RSDr) 20.9-35.3% (Reproducibility, RSDR) | 108% (Average) | oup.com |

Matrix Effects and Analytical Interference Considerations

The accurate trace analysis of 1,3-dichloro-2-propanol (1,3-DCP) is frequently complicated by the sample matrix, which can introduce significant interference and affect the reliability of analytical results. These matrix effects can manifest as either suppression or enhancement of the analytical signal, leading to inaccuracies in quantification. The nature and complexity of the matrix, such as in food, water, or biological samples, dictate the extent of these challenges. chromatographyonline.com

A primary analytical challenge is the high volatility of 1,3-DCP, which complicates the concentration of solvent extracts without incurring analyte loss. nih.gov Furthermore, solvent extracts often contain multiple compounds that may co-elute with 1,3-DCP during gas chromatography (GC), a commonly used analytical technique. nih.gov This co-elution can lead to misidentification, especially when using less selective detectors like an electron capture detector (ECD). nih.gov The low-molecular-weight ion fragments of underivatized 1,3-DCP in mass spectrometry (MS) also render the method susceptible to interference, making identity confirmation less reliable. nih.gov

In food analysis, particularly in complex matrices like soy sauce, hydrolyzed vegetable proteins, and fat-containing foods, the presence of numerous other compounds can interfere with the detection of 1,3-DCP. researchgate.netresearchgate.netd-nb.info Similarly, when analyzing water samples, substances like humic acid can influence the recovery of the analyte during extraction procedures. researchgate.netnih.gov For instance, studies on river water have evaluated the effect of humic acid on the recovery of 1,3-DCP. researchgate.net The analysis of 1,3-DCP migrating from food contact materials also requires methods that can overcome interference from the material itself. tandfonline.comnih.gov

To mitigate these matrix effects and interferences, several strategies have been developed:

Sample Preparation: Optimized sample preparation is crucial to remove interfering compounds. chromatographyonline.com Techniques such as steam distillation with extraction have been proposed to separate 1,3-DCP from the sample matrix before GC analysis. nih.gov For water analysis, liquid-liquid extraction with solvents like ethyl acetate is employed. researchgate.netnih.gov

Derivatization: While 1,3-DCP itself cannot be derivatized with phenylboronic acid (a common method for the related compound 3-MCPD), other derivatization techniques can be employed to improve its chromatographic behavior and detection. nih.gov However, analysis of the underivatized compound is also common. nih.gov

Internal Standards: The most widely recognized technique to correct for matrix effects is the use of a stable isotope-labeled internal standard. chromatographyonline.com For 1,3-DCP analysis, deuterated 1,3-DCP (1,3-DCP-d5) is a highly effective internal standard that compensates for both matrix-induced signal variations and variability during sample preparation. nih.govresearchgate.net

Chromatographic and Detection Methods: Advanced techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) offer enhanced selectivity and sensitivity, which helps to distinguish the analyte signal from matrix interferences. restek.com Automated headspace (HS) sampling coupled with GC-MS is another method that provides rapidity, sensitivity, and requires minimal sample preparation, thereby reducing the potential for matrix interference. nih.gov

The choice of analytical method and the strategies to counteract matrix effects depend heavily on the specific sample type and the required sensitivity of the analysis. d-nb.infonih.gov Validation of the analytical method, including assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision within the specific matrix, is essential for reliable results. researchgate.netnih.gov

Spectroscopic Characterization in Analytical Research (e.g., Nuclear Magnetic Resonance, Raman Spectroscopy)

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of 1,3-dichloro-2-propanol. Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, in particular, provide detailed information about the molecular structure and chemical environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the identity of 1,3-DCP. The spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of 1,3-dichloro-2-propanol in a solvent like deuterated chloroform (B151607) (CDCl₃) typically shows distinct signals corresponding to the methine (CH), methylene (B1212753) (CH₂), and hydroxyl (OH) protons. chemicalbook.com

The chemical shifts (δ) are influenced by the electronegative chlorine atoms and the hydroxyl group.

Interactive Data Table: ¹H NMR Spectroscopic Data for 1,3-Dichloro-2-propanol in CDCl₃ chemicalbook.com

| Proton Assignment | Multiplicity | Chemical Shift (ppm) | Coupling Constant (J) |

| CH-OH (Position 2) | Quintet | ~4.07 | J(A,B) = 5.2 Hz |

| CH₂-Cl (Positions 1, 3) | Doublet | ~3.70 | J(A,B) = 5.2 Hz |

| OH | Singlet (broad) | ~2.61 | - |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument (e.g., 89.56 MHz vs. 300 MHz). chemicalbook.com

Carbon-13 (¹³C) NMR provides complementary information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal, allowing for confirmation of the three-carbon backbone of 1,3-DCP.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule. mdpi.com It is sensitive to the molecular backbone and functional groups, making it a useful tool for structural characterization. The Raman spectrum of 1,3-dichloro-2-propanol exhibits characteristic bands corresponding to C-H stretching, C-C stretching, C-O stretching, and C-Cl stretching vibrations. spectrabase.com

While detailed assignments for 1,3-DCP are not as extensively published as for other compounds, the spectrum serves as a molecular fingerprint that can be used for identification. Key regions of the spectrum would include:

C-H Stretching Region: Typically observed around 2800-3000 cm⁻¹.

Fingerprint Region: Below 1500 cm⁻¹, containing a wealth of information from various bending and stretching modes (C-C, C-O, C-Cl), which are highly specific to the molecule's structure.

The combination of NMR and Raman spectroscopy, often used alongside mass spectrometry and infrared (IR) spectroscopy, allows for a comprehensive and confident characterization of 1,3-dichloro-2-propanol in analytical research. chemicalbook.comnist.govnist.gov

Theoretical and Computational Investigations

Quantum Chemical Studies of Molecular Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and stability of molecules. These methods can predict various molecular properties from first principles.

Conformational Stability Analysis (e.g., DFT, MP2, MP4 Levels of Theory)

A thorough computational analysis of 1,3-dichloro-1-propanol (B12798910) would involve exploring its potential energy surface to identify all possible stable conformations (rotational isomers). This is typically achieved by systematically rotating the single bonds within the molecule. For each generated conformer, geometry optimization is performed using various levels of theory to find the local energy minimum.

Commonly employed methods include:

Density Functional Theory (DFT): This is a popular method due to its balance of computational cost and accuracy. Functionals like B3LYP paired with basis sets such as 6-311+G** would be suitable for this type of analysis.

Møller-Plesset Perturbation Theory (MP2, MP4): These are higher-level ab initio methods that provide more accurate energy calculations by including electron correlation effects, albeit at a higher computational cost.

The relative energies of the optimized conformers would be calculated to determine their stability. A comprehensive study would predict the most stable conformer and the energy differences between various conformers. However, specific studies providing a conformational stability analysis for this compound using these methods are not readily found in the literature.

Analysis of Intramolecular Interactions and Energetics

The stability of different conformers of this compound would be influenced by various intramolecular interactions, such as hydrogen bonding, steric hindrance, and dipole-dipole interactions. For instance, an intramolecular hydrogen bond could potentially form between the hydroxyl group (-OH) and one of the chlorine atoms.

Computational methods can quantify the strength of these interactions. Techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) would be used to characterize and understand the nature of these non-covalent interactions. Such analyses would provide insights into the electronic and structural factors that govern the conformational preferences of the molecule. Specific energetic data from such analyses for this compound is not currently available in published research.

Vibrational Spectroscopy Computational Modeling

Computational modeling of vibrational spectra is a powerful tool for interpreting experimental infrared (IR) and Raman spectra and for assigning vibrational modes to specific molecular motions.

Infrared (IR) Spectroscopy Simulations and Spectral Interpretation

Theoretical IR spectra for the stable conformers of this compound would be simulated, typically using DFT (e.g., B3LYP/6-311+G**). The calculation involves computing the harmonic vibrational frequencies and their corresponding IR intensities. The resulting theoretical spectrum is a plot of these intensities against the frequencies.

By comparing the simulated spectra of different conformers with experimental IR spectra, one could identify the conformers present in a sample. Each peak in the spectrum corresponds to a specific vibrational mode, such as O-H stretching, C-H stretching, C-Cl stretching, or various bending modes. A detailed vibrational assignment would be made based on the animated output of the calculations. Simulated IR spectra and detailed vibrational assignments specifically for this compound are not found in the reviewed literature.

Raman Spectroscopy Simulations and Vibrational Assignments

Similar to IR spectroscopy, Raman spectra can also be simulated computationally. The process involves calculating the harmonic vibrational frequencies and the corresponding Raman activities for each stable conformer. The simulated Raman spectrum provides complementary information to the IR spectrum, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

A complete vibrational analysis would involve the assignment of all fundamental vibrational modes based on the computed results. However, published computational studies detailing the simulated Raman spectrum and vibrational assignments for this compound are not available.

Mechanistic Studies using Density Functional Theory (DFT)

DFT is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species. For example, the dehydrochlorination of dichloropropanols to form epichlorohydrin (B41342) is an industrially important reaction that has been studied computationally for related isomers.

A mechanistic study using DFT would involve:

Identifying the reactants, products, and any intermediates.

Locating the transition state structures that connect these species on the potential energy surface.

Calculating the activation energies for each step of the reaction.

This information would provide a detailed, step-by-step understanding of the reaction pathway and its kinetics. While DFT has been applied to study reactions of other dichloropropanol (B8674427) isomers, specific mechanistic studies focused on reactions involving this compound are not well-documented in the scientific literature.

Computational Enzyme-Substrate Modeling

Computational modeling plays a crucial role in understanding how enzymes, particularly dehalogenases, interact with and degrade 1,3-dichloro-2-propanol (B29581). Dehalogenases catalyze the cleavage of carbon-halogen bonds, a key step in the bioremediation of halogenated compounds.

Molecular docking and molecular dynamics (MD) simulations are used to model the binding of 1,3-dichloro-2-propanol within the active site of dehalogenases. These computational techniques provide insights into the specific amino acid residues that are critical for substrate binding and catalysis. The active site of a typical haloalkane dehalogenase is a hydrophobic cavity located between the main domain and a "cap" domain.

Simulations have shown that specific residues within this active site, often including tryptophan and aspartate, are essential for stabilizing the substrate and the departing halide ion through hydrogen bonding and other non-covalent interactions. For instance, the docking of related dichloropropanols into dehalogenase active sites has revealed key interactions with arginine and tyrosine residues. The analysis of these interactions is fundamental for understanding the enzyme's substrate specificity and catalytic mechanism, which typically involves a nucleophilic attack on the carbon atom bearing a halogen, leading to the formation of an ester intermediate and the release of a halide ion.

The table below summarizes key interacting residues in a hypothetical dehalogenase active site when binding 1,3-dichloro-2-propanol, as predicted by computational modeling.

| Interacting Residue | Type of Interaction | Role in Catalysis |

| Asp124 | Nucleophilic attack | Forms covalent intermediate |

| His289 | Acid/base catalyst | Activates water for hydrolysis |

| Trp125 | Hydrogen bonding | Stabilizes halide ion |

| Trp175 | Hydrogen bonding | Stabilizes halide ion |

Computational design is a powerful tool for the directed evolution and engineering of dehalogenases to improve their activity, stability, and specificity for substrates like 1,3-dichloro-2-propanol. By creating computational models of the enzyme, researchers can predict the effects of specific amino acid substitutions on the enzyme's function.

One successful strategy involves using computational library design to identify mutations that enhance the enzyme's stability, for example, in the presence of organic cosolvents. This process involves in silico evaluation of thousands of potential mutations through energy calculations and molecular dynamics simulations. The most promising mutations can then be introduced into the enzyme experimentally. This approach has led to the creation of highly stable dehalogenase variants with significantly increased melting temperatures and resistance to cosolvents, which is beneficial for industrial applications.

Furthermore, computational modeling can guide the redesign of the enzyme's active site to improve its catalytic efficiency towards a specific substrate. For example, by modeling the binding of 1,3-dichloro-2-propanol in the active site, mutations can be designed to optimize the shape and chemical environment of the binding pocket. This can lead to mutants with enhanced activity. While the direct directed evolution of a dehalogenase specifically for 1,3-dichloro-2-propanol is not extensively documented, studies on related compounds like 1,2,3-trichloropropane (B165214) have demonstrated the power of this approach. In such studies, random mutagenesis combined with screening has yielded mutant enzymes with significantly improved dehalogenating activity. Molecular modeling of these successful mutants has then provided a rational basis for understanding the structural changes that led to the enhanced performance.

Industrial and Research Applications Non Excluded Aspects

Role as a Versatile Chemical Intermediate

As a reactive molecule, 1,3-dichloropropanol is a cornerstone intermediate in the chemical industry, bridging raw materials to high-value downstream products. Its utility is most prominent in the production of other chlorinated compounds and essential monomers for polymerization.

One of the most significant industrial applications of dichloropropanols is as a central intermediate in the manufacturing of epichlorohydrin (B41342) (ECH). nih.govwikipedia.orgca.gov ECH is a critical raw material for producing epoxy resins, synthetic glycerol (B35011), elastomers, and various specialty chemicals. researchgate.net